Aplidiasterol A
Description
Aplidiasterol A is a 9,11-secosterol, a class of steroidal derivatives characterized by the cleavage of the steroid nucleus between C-9 and C-11. It is isolated from marine organisms, notably ascidians (tunicates) of the genus Aplidium.
Properties
Molecular Formula |
C27H46O4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(4R,4aS,6S,8aS)-4,6-dihydroxy-2-[(1R,2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)21-9-10-22(26(21,4)13-14-28)20-16-24(30)23-15-19(29)11-12-27(23,5)25(20)31/h16-19,21-24,28-30H,6-15H2,1-5H3/t18-,19+,21-,22+,23-,24-,26-,27+/m1/s1 |
InChI Key |
JBBOTAYOANLXIB-PLLPRJTASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CCO)C2=C[C@H]([C@H]3C[C@H](CC[C@@]3(C2=O)C)O)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Synonyms |
3beta,6beta,11-trihydroxy-9,11-seco-5alpha-cholest-7-en-9-one aplidiasterol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Aplidiasterol A belongs to the 9,11-secosterol family, a group distinguished by the cleavage of the steroid B-ring. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural Features of this compound and Related Secosterols
- Backbone Cleavage : All compounds share the 9,11-secocholestane skeleton, but oxygenation patterns differ. Aplidiasterol B and Pinnisterol A exhibit hydroxylation at C-3 and C-6, whereas this compound’s exact configuration remains unconfirmed but is hypothesized to align with its congeners .
- Side-Chain Variations : Pinnisterols feature branched alkyl side chains, unlike the linear chains in Aplidiasterols, which may influence bioavailability and receptor interactions .
- Analytical Methods: Structural elucidation relies on NMR (e.g., NOESY for relative configuration) and mass spectrometry, consistent with guidelines for new compound identification .
Q & A
What are the key steps for isolating and characterizing Aplidiasterol A from natural sources?
Classification: Basic Research Question
Answer:
Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography, HPLC, or TLC for purification . Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Assign proton (¹H) and carbon (¹³C) signals to confirm skeletal structure.
- Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolve absolute stereochemistry .
Purity must be validated via HPLC-UV or GC-MS, with elemental analysis for novel compounds .
How can researchers optimize extraction protocols for this compound to maximize yield and reproducibility?
Classification: Advanced Research Question
Answer:
Optimization involves:
- Solvent Selection: Evaluate polarity gradients (e.g., hexane-ethyl acetate) to balance solubility and selectivity .
- Statistical Design: Apply response surface methodology (RSM) or factorial design to assess variables (e.g., temperature, extraction time) .
- Biomass Pre-treatment: Lyophilization or enzymatic hydrolysis may enhance compound accessibility .
Document protocols rigorously, including batch-to-batch variability analysis, to ensure reproducibility .
What experimental strategies resolve contradictions in reported pharmacological activities of this compound?
Classification: Advanced Research Question
Answer:
Contradictions may arise from assay conditions or biological models. Mitigation strategies include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and control compounds .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited models to confirm target specificity .
Publish raw data and statistical analyses (e.g., ANOVA) to support transparency .
How should researchers design experiments to elucidate the molecular targets of this compound?
Classification: Advanced Research Question
Answer:
Employ a multi-modal approach:
- Affinity Chromatography: Immobilize this compound to capture binding proteins, followed by LC-MS/MS identification .
- Molecular Docking: Use software like AutoDock to predict interactions with candidate receptors (e.g., steroid-binding proteins) .
- Transcriptomic/Proteomic Profiling: Compare gene/protein expression changes in treated vs. untreated cells .
Validate findings with competitive binding assays (e.g., SPR) and in vivo models .
What are the best practices for ensuring structural integrity of this compound during in vitro and in vivo studies?
Classification: Basic Research Question
Answer:
- Stability Testing: Monitor degradation under physiological conditions (pH, temperature) via LC-MS .
- Vehicle Compatibility: Use solvents like DMSO (<0.1% v/v) to prevent aggregation or precipitation .
- Metabolite Screening: Identify degradation products using high-resolution MS and compare with synthetic standards .
Include stability data in supplementary materials to guide future experimental designs .
How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Classification: Advanced Research Question
Answer:
- Stereochemical Control: Employ chiral catalysts or enzymatic resolution to preserve stereochemistry during derivatization .
- Functional Group Compatibility: Protect reactive moieties (e.g., hydroxyl groups) using silyl ethers or acetates .
- High-Throughput Screening: Use parallel synthesis and robotic platforms to generate diverse analogs .
Characterize intermediates rigorously (NMR, HRMS) and validate biological activity at each step .
What methodologies are critical for validating the anti-inflammatory mechanisms of this compound?
Classification: Advanced Research Question
Answer:
- Cytokine Profiling: Quantify TNF-α, IL-6, and IL-1β via ELISA or multiplex assays in LPS-stimulated macrophages .
- NF-κB Pathway Analysis: Use luciferase reporter assays or Western blotting for IκBα degradation/p65 nuclear translocation .
- In Vivo Models: Apply murine models (e.g., carrageenan-induced paw edema) with histopathological validation .
Correlate in vitro IC₅₀ values with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
